![molecular formula C7H4BrClN2 B1371989 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 947238-42-8](/img/structure/B1371989.png)
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the empirical formula C7H4BrClN2 . It has a molecular weight of 231.48 g/mol . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine were not found in the search results, a study reported a ring cleavage methodology reaction for the synthesis of substituted pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This could potentially be applied to the synthesis of 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine.Molecular Structure Analysis
The SMILES string for 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is Clc1ccnc2[nH]cc(Br)c12 . The InChI is 1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) . The compound has a topological polar surface area of 28.7 Ų .Physical And Chemical Properties Analysis
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 231.48 g/mol . It has a XLogP3-AA of 2.6 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 , indicating the number of bonds that allow free rotation around themselves. The exact mass and monoisotopic mass of the compound are 229.92464 g/mol . The compound has a complexity of 155 , which is a measure of the structural complexity of a molecule.Scientific Research Applications
Analgesic and Sedative Activity
This compound has been synthesized and tested for potential analgesic and sedative activities . Studies have shown that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which are structurally similar, exhibit significant analgesic effects in both the “hot plate” test and the “writhing” test, surpassing the efficacy of aspirin and comparable to morphine in some cases . These derivatives also demonstrated sedative properties by inhibiting locomotor activity and prolonging the duration of thiopental-induced sleep in mice .
Anticancer Activity
Pyrrolopyridine derivatives, including those related to 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine, have been found to possess anticancer properties . They are known to inhibit topoisomerase I, a crucial enzyme for DNA replication in cancer cells, and have shown activity against HIV-1. Some derivatives are already in use as anticancer drugs, such as Vemurafenib and Pexidartinib .
Antidiabetic Activity
Research indicates that certain pyrrolopyridine derivatives exhibit antidiabetic activity . This is likely due to their ability to interact with biological pathways relevant to diabetes management, although specific mechanisms and studies related to 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine are not detailed in the available literature .
Antimycobacterial Activity
The broad spectrum of pharmacological properties of pyrrolopyridine derivatives includes antimycobacterial activity . This suggests potential applications in treating mycobacterial infections, such as tuberculosis, although further research is needed to confirm the efficacy and safety of these compounds .
Antiviral Activity
Pyrrolopyridine derivatives have also been studied for their antiviral properties . They have been found to be effective against certain viruses, which could make them valuable in the development of new antiviral medications .
Treatment of Nervous and Immune System Diseases
Biological investigations have shown that pyrrolopyridines can be used to treat diseases of the nervous and immune systems . Their pharmacological profile suggests potential therapeutic applications in neurodegenerative diseases and immune-related conditions .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318 , indicating that it is harmful if swallowed and causes serious eye damage. The precautionary statements are P280 - P305 + P351 + P338 , suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERBVKCXSYQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671932 | |
Record name | 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947238-42-8 | |
Record name | 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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